2-Methoxy-4,6-dimethylbenzene-1-sulfonyl fluoride
CAS No.:
Cat. No.: VC17704642
Molecular Formula: C9H11FO3S
Molecular Weight: 218.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11FO3S |
|---|---|
| Molecular Weight | 218.25 g/mol |
| IUPAC Name | 2-methoxy-4,6-dimethylbenzenesulfonyl fluoride |
| Standard InChI | InChI=1S/C9H11FO3S/c1-6-4-7(2)9(14(10,11)12)8(5-6)13-3/h4-5H,1-3H3 |
| Standard InChI Key | MWTZNACWPSUGLG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C(=C1)OC)S(=O)(=O)F)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-methoxy-4,6-dimethylbenzenesulfonyl fluoride, reflects its substitution pattern:
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Methoxy group at position 2: Electron-donating via resonance, directing electrophilic substitution to the para position.
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Methyl groups at positions 4 and 6: Steric hindrance modulates reactivity and selectivity in substitution reactions.
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Sulfonyl fluoride at position 1: A strong electron-withdrawing group (EWG) that activates the ring for nucleophilic aromatic substitution while stabilizing intermediates through resonance .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular formula | C₉H₁₁FO₃S |
| Molecular weight | 218.25 g/mol |
| CAS number | 1321207-1 |
| SMILES | COC1=C(C(=C(C=C1)C)S(=O)(=O)F)C |
The sulfonyl fluoride moiety’s electronegativity () creates a polarized S–F bond (), favoring nucleophilic displacement .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via sulfonylation of 2-methoxy-4,6-dimethylbenzene. Key steps include:
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Sulfonation: Reaction with sulfuryl chloride (SO₂Cl₂) in the presence of AlCl₃ at 0–5°C to form the sulfonyl chloride intermediate.
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Fluorination: Treatment with KF or AgF in anhydrous acetonitrile yields the sulfonyl fluoride .
Optimization Considerations:
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Temperature control (<10°C) minimizes side reactions like polysubstitution.
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Anhydrous conditions prevent hydrolysis of the sulfonyl fluoride to sulfonic acids.
Industrial Manufacturing
Large-scale production employs continuous flow reactors for precise control over exothermic sulfonation steps. Automated systems enhance yield (typically 75–85%) and purity (>98%) by reducing human error and reaction time .
Reactivity and Mechanistic Pathways
Electrophilic Aromatic Substitution (EAS)
The methoxy group directs incoming electrophiles to the para position (relative to itself), while methyl groups sterically hinder ortho attack. For example, nitration with HNO₃/H₂SO₄ yields 2-methoxy-4,6-dimethyl-5-nitrobenzenesulfonyl fluoride as the major product .
Nucleophilic Substitution (SₙAr)
The sulfonyl fluoride group undergoes SₙAr with amines, thiols, and alcohols under mild conditions (DMF, 25°C):
This reactivity is exploited in SuFEx click chemistry, where the fluoride acts as a leaving group for modular bioconjugation .
Applications in Scientific Research
Medicinal Chemistry
Sulfonyl fluorides are emerging as covalent inhibitors targeting serine proteases and kinases. The compound’s hydrolytic stability ( in PBS) and selectivity for catalytic lysines make it a candidate for drug discovery .
Polymer Science
Incorporation into polymers via post-polymerization modification enhances thermal stability ( increases by 20–40°C) and solvent resistance, critical for high-performance materials .
Comparative Analysis with Analogues
| Feature | 2-MeO-4,6-Me₂C₆H₂SO₂F | 4-NO₂C₆H₄SO₂F |
|---|---|---|
| Electrophilicity | Moderate (σₚ = 0.78) | High (σₚ = 1.27) |
| Hydrolytic stability | 72 h (pH 7) | 12 h (pH 7) |
| SuFEx reactivity | Selective for amines | Broad nucleophilicity |
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